Urea, N'-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)-

Description

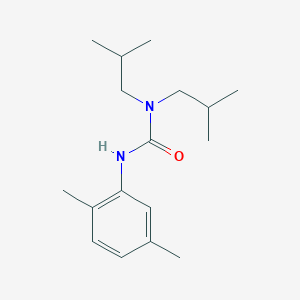

Urea, N'-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- is a substituted urea derivative characterized by a central urea core ((NH)₂CO) with three distinct substituents:

- N'-(2,5-Dimethylphenyl): A phenyl ring substituted with methyl groups at the 2 and 5 positions.

- N,N-Bis(2-methylpropyl): Two isobutyl (2-methylpropyl) groups attached to the remaining urea nitrogens.

This structure combines steric bulk (from the isobutyl groups) and aromatic substitution (2,5-dimethylphenyl), which may influence its physicochemical properties and biological activity.

Properties

CAS No. |

86781-56-8 |

|---|---|

Molecular Formula |

C17H28N2O |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

3-(2,5-dimethylphenyl)-1,1-bis(2-methylpropyl)urea |

InChI |

InChI=1S/C17H28N2O/c1-12(2)10-19(11-13(3)4)17(20)18-16-9-14(5)7-8-15(16)6/h7-9,12-13H,10-11H2,1-6H3,(H,18,20) |

InChI Key |

JVCQJHDEQCCTKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)N(CC(C)C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- typically involves the reaction of 2,5-dimethylphenyl isocyanate with 2-methylpropylamine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group is replaced by other functional groups, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Urea derivatives with oxidized functional groups.

Reduction: Amine derivatives.

Substitution: Compounds with new functional groups replacing the urea group.

Scientific Research Applications

Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogues:

*Estimated via computational methods (e.g., ChemDraw).

Physicochemical Properties

- Lipophilicity : The isobutyl groups in the target compound significantly increase logP compared to methyl-substituted ureas (e.g., fenuron) . This may enhance soil adsorption and reduce leaching but could also increase bioaccumulation risks.

- Solubility : Bulky substituents likely reduce water solubility, contrasting with hydroxylated Schiff bases (e.g., 5-DPSS), where polar groups improve solubility .

- Stability : Steric hindrance from isobutyl groups may slow metabolic degradation compared to N,N-dimethyl analogues, similar to herbicidal ureas with branched alkyl chains .

Patent-Based Analogues

Patented N,N'-diaryl ureas with sulfonyloxy groups (e.g., N,N'-di-[4-(methanesulfonyloxy)phenyl]urea ) highlight structural diversity in urea derivatives. These compounds often prioritize electronic modulation (via sulfonyl groups) for pharmaceutical or specialty chemical applications, contrasting with the target compound’s agrochemical design.

Research Findings and Gaps

- Activity Prediction : Based on fenuron’s herbicidal mechanism (photosystem II inhibition), the target compound’s substituents may alter binding affinity to chloroplast proteins.

- Toxicological Data: No comprehensive studies exist for the target compound, mirroring gaps noted for N,N'-methylenebis(urea) .

- Synthetic Feasibility : The compound could be synthesized via Ullmann coupling or nucleophilic substitution, leveraging methods for analogous phenylureas .

Notes

- Toxicological Uncertainty : As with many substituted ureas, chronic toxicity and ecotoxicological impacts remain unstudied .

- Regulatory Status: Not listed in major agrochemical databases, suggesting it is either experimental or obsolete.

- Research Priorities : Comparative studies with isoproturon and molecular docking analyses to predict target interactions.

Biological Activity

Urea, N'-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, characterized by a central carbonyl group bonded to two nitrogen atoms and substituted with a 2,5-dimethylphenyl group and two 2-methylpropyl groups, suggests diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Urea, N'-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- is , with a molecular weight of approximately 290.41 g/mol. The presence of bulky substituents contributes to its steric properties, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that Urea, N'-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- exhibits potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microorganisms. The mechanisms may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

- Anticancer Activity : Investigations into its anticancer potential reveal that it may induce apoptosis in cancer cells by interacting with critical cellular pathways. This activity might be attributed to its ability to inhibit certain enzymes involved in cancer cell proliferation.

The exact mechanisms through which Urea, N'-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in metabolic pathways, thereby reducing their activity.

- Receptor Interaction : It could interact with specific receptors on cell membranes, altering signal transduction pathways critical for cell survival and proliferation.

Antimicrobial Studies

A study conducted on various strains of bacteria demonstrated that Urea, N'-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 6 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 10 |

These results indicate that the compound has the potential to act as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria.

Anticancer Studies

In vitro studies using cancer cell lines have shown that Urea, N'-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- can significantly reduce cell viability. The following table summarizes the findings from a typical cytotoxicity assay:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 80 |

| 100 | 60 |

| 250 | 40 |

| 500 | 20 |

The results indicate a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cytotoxic effects.

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of Urea, N'-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- against clinical isolates. Results showed promising antibacterial activity comparable to standard antibiotics.

- Investigation into Anticancer Effects : Another research project assessed the compound's ability to induce apoptosis in breast cancer cells. Flow cytometry analysis revealed significant increases in early apoptotic cells after treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.